
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: is a chemical compound that belongs to the class of oxindoles. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the 3rd position, and a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is often derived from isatin.
Bromination: The indole core is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Hydroxylation: The hydroxyl group is introduced at the 3rd position through a hydroxylation reaction, often using a suitable oxidizing agent.
Propargylation: The final step involves the introduction of the prop-2-yn-1-yl group at the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency.
化学反応の分析
Types of Reactions
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-3-oxo-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indoline.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential anticancer and antibacterial activities. It has shown specific activity against Staphylococcus aureus.
Pharmacology: The compound is used in the development of new drugs targeting various biological pathways.
Biochemistry: It is used in molecular docking studies to identify potential interactions with biological targets such as kinases and receptors.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and bacterial growth.
Pathways Involved: It inhibits key pathways such as the nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase. These interactions lead to the inhibition of cancer cell growth and bacterial proliferation.
類似化合物との比較
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: can be compared with other similar compounds:
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: This compound has a trifluoromethyl group instead of a prop-2-yn-1-yl group.
5,6-Dimethoxy-1H-indole Derivatives: These compounds have methoxy groups at the 5th and 6th positions and are studied for their antibacterial and cytotoxic activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
651007-46-4 |
|---|---|
分子式 |
C11H8BrNO2 |
分子量 |
266.09 g/mol |
IUPAC名 |
5-bromo-3-hydroxy-3-prop-2-ynyl-1H-indol-2-one |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-11(15)8-6-7(12)3-4-9(8)13-10(11)14/h1,3-4,6,15H,5H2,(H,13,14) |
InChIキー |
UORSNJBOBKIRCZ-UHFFFAOYSA-N |
正規SMILES |
C#CCC1(C2=C(C=CC(=C2)Br)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
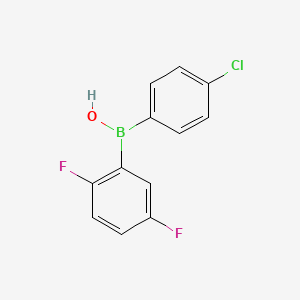

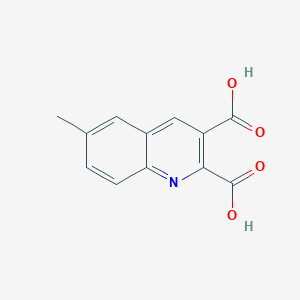
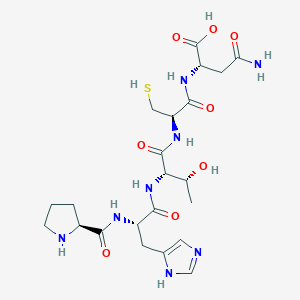
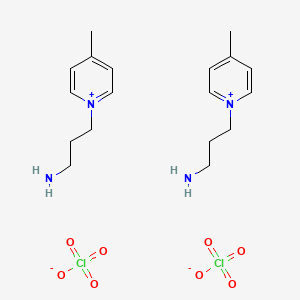
propanedinitrile](/img/structure/B12600860.png)
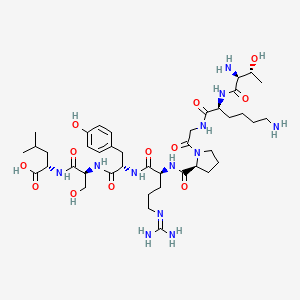
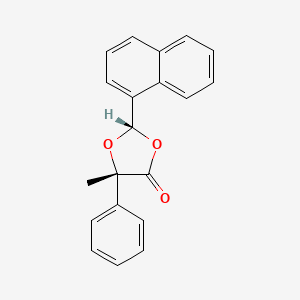
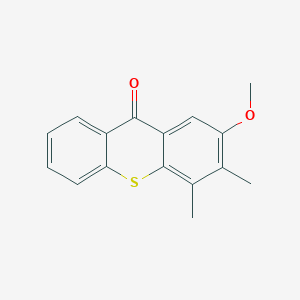
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
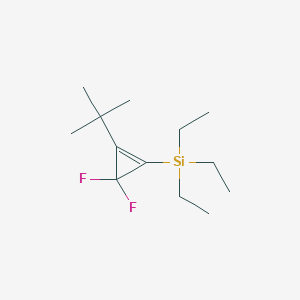
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
